Procurcumenol

Vue d'ensemble

Description

Procurcumenol is a naturally occurring compound found in the leaves of the procurcuma plant. It is a polyphenol that has been studied extensively for its potential health benefits. In recent years, this compound has been used in laboratory experiments to study its biochemical and physiological effects.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires

Le Procurcumenol, comme les autres curcuminoïdes, possède de fortes propriétés anti-inflammatoires {svg_1}. Il peut contribuer à la prévention et au traitement des maladies chroniques liées à l'inflammation {svg_2}.

Propriétés antioxydantes

Le this compound présente également des propriétés antioxydantes {svg_3}. Il peut contribuer à la prévention et au traitement des maladies liées au stress oxydatif {svg_4}.

Traitement des maladies chroniques

Les propriétés anti-inflammatoires et antioxydantes du this compound le rendent utile dans le traitement des maladies chroniques telles que le cancer, le diabète, les maladies cardiovasculaires, les maladies neurologiques, les maladies inflammatoires de l'intestin et les maladies pulmonaires {svg_5}.

Propriétés cytotoxiques

Il a été constaté que le this compound présentait des cytotoxicités contre certaines lignées cellulaires {svg_6}. Par exemple, il a montré des effets cytotoxiques contre la lignée cellulaire DLD-1 {svg_7}.

Anti-inflammatoire dans les conditions neurologiques

Le this compound a montré une inhibition puissante contre la production de NO induite par le LPS {svg_8}. Cela suggère qu'il pourrait avoir des applications potentielles dans le traitement des conditions neurologiques où l'inflammation joue un rôle clé {svg_9}.

Propriétés neuroprotectrices

La recherche a suggéré que le this compound pourrait avoir des propriétés neuroprotectrices {svg_10}. Cela pourrait le rendre utile dans le traitement des maladies neurodégénératives {svg_11}.

Orientations Futures

Mécanisme D'action

Target of Action

Procurcumenol, a natural compound isolated from Curcuma zedoaria Rhizomes , primarily targets Nitric Oxide . It also has inhibitory effects on the release of tumor necrosis factor-alpha (TNF-α) . Nitric Oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

It is known to exhibit neuroprotective and antioxidant activity . As an inhibitor of Nitric Oxide and TNF-α, this compound likely interacts with these targets to modulate their activity, thereby exerting its neuroprotective and antioxidant effects.

Pharmacokinetics

A related compound, curcumol, has been shown to be rapidly distributed in almost all organs of rats after intragastric administration, with high concentrations in the small intestine and colon . This suggests that this compound may have similar ADME properties, which could impact its bioavailability.

Result of Action

This compound’s neuroprotective and antioxidant activities suggest that it may have beneficial effects at the molecular and cellular levels . For instance, by inhibiting Nitric Oxide and TNF-α, it may help to reduce inflammation and oxidative stress, which could protect cells from damage.

Analyse Biochimique

Biochemical Properties

Procurcumenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, this compound interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB), inhibiting its activation and thereby reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis and inhibiting cell proliferation. It affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival. In neuronal cells, this compound exhibits neuroprotective effects by reducing oxidative stress and preventing cell death. It also influences cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as transcription factors and enzymes, modulating their activity. For example, this compound inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. Additionally, this compound can activate antioxidant response elements, leading to increased expression of antioxidant enzymes. These molecular interactions contribute to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function. Its stability and efficacy may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the activity of enzymes involved in lipid metabolism, such as lipases and fatty acid synthase, leading to altered lipid profiles. Additionally, this compound affects the levels of key metabolites, such as reactive oxygen species and glutathione, by modulating the activity of antioxidant enzymes. These interactions contribute to its overall metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution. This compound can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects. The localization and accumulation of this compound are influenced by factors such as cellular metabolism and the presence of specific transporters .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can localize to the mitochondria, where it enhances mitochondrial function and reduces oxidative stress. Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors .

Propriétés

IUPAC Name |

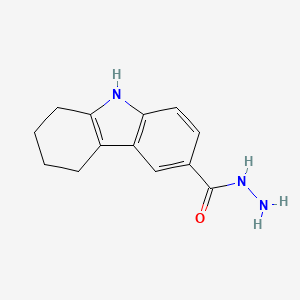

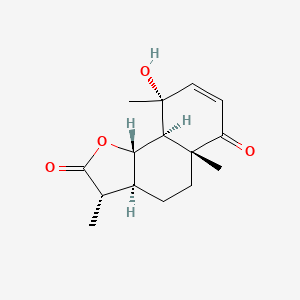

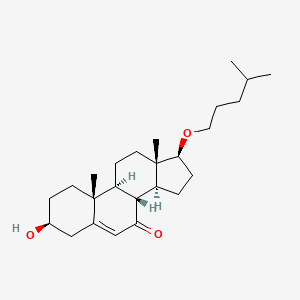

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOHEXDGUVIIY-WHOFXGATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@H]1CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944312 | |

| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21698-40-8 | |

| Record name | Procurcumenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21698-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procurcumenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCURCUMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46YDH55ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Procurcumenol and where is it found?

A1: this compound is a sesquiterpene, a class of naturally occurring organic compounds with 15 carbon atoms. It is primarily found in the rhizomes of Curcuma species, notably Curcuma zedoaria (also known as white turmeric or zedoary), a plant with a long history of medicinal use in various Asian cultures. [, , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. [, ]

Q3: What are the notable spectroscopic characteristics of this compound?

A3: Spectroscopic analysis, including FTIR and NMR, has revealed key structural features of this compound. Notably, the presence of O-H and C=O groups has been confirmed through FTIR spectroscopy. [, ] 13C NMR analysis indicates the presence of 15 carbon atoms, aligning with its classification as a sesquiterpene. []

Q4: What are the potential therapeutic benefits of this compound?

A4: this compound has demonstrated promising biological activities, particularly its potential as an anti-inflammatory and anticancer agent:

- Anti-inflammatory activity: Studies have shown that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. [, ] TNF-α is a key mediator of inflammation, and its inhibition suggests potential therapeutic applications in inflammatory conditions.

Q5: How does this compound exert its anti-inflammatory effects?

A5: While the precise mechanism is still under investigation, studies suggest that this compound may exert its anti-inflammatory effects by inhibiting the production of TNF-α in activated macrophages. [, ] This inhibition could be due to the modulation of signaling pathways involved in the inflammatory response, but further research is necessary to confirm these hypotheses.

Q6: What is the role of this compound in traditional medicine?

A6: Curcuma zedoaria, the plant from which this compound is primarily isolated, has a long history of use in traditional medicine for its anti-inflammatory and analgesic properties. [] While this compound has not been specifically used in traditional medicine, its presence in Curcuma zedoaria might contribute to the plant's overall therapeutic effects.

Q7: Have there been any studies on the bioavailability and metabolism of this compound?

A7: There is limited information available specifically regarding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Further research is necessary to understand its bioavailability and metabolic fate in living organisms.

Q8: What is the significance of studying the structure-activity relationship (SAR) of this compound?

A8: Understanding the SAR of this compound is crucial for optimizing its biological activity and developing more potent and selective derivatives. By investigating how structural modifications impact its interactions with target molecules, researchers can potentially enhance its therapeutic properties.

Q9: Are there any known safety concerns or toxicities associated with this compound?

A9: Currently, there is limited data available on the toxicity profile of this compound. Further toxicological studies are crucial to determine its safety profile, potential adverse effects, and any long-term effects.

Q10: What analytical techniques are used to characterize and quantify this compound?

A10: Various analytical methods are employed for the characterization and quantification of this compound, including:

- Chromatographic techniques: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are commonly used for separation, identification, and quantification. [, , , ]

- Spectroscopic methods: Spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are essential for structural elucidation and confirmation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)

![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)